An In-Depth Technical Guide to Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (CAS 914223-27-1)
An In-Depth Technical Guide to Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate (CAS 914223-27-1)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its synthesis, physicochemical properties, reactivity, and potential applications, offering insights grounded in established chemical principles and field-proven expertise.
Introduction: The Strategic Importance of a Versatile Building Block
Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate, bearing the CAS number 914223-27-1, is a highly functionalized pyridine derivative. Its strategic importance in drug discovery and organic synthesis stems from the unique interplay of its constituent moieties:
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The 5-Nitropyridine Core: The pyridine ring is a privileged scaffold in a vast number of approved pharmaceuticals.[1] The presence of a strongly electron-withdrawing nitro group at the 5-position significantly modulates the electronic properties of the ring, activating it for specific chemical transformations.[2][3]
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The α-Cyano, α-Aryl Acetoacetate Moiety: This functional group arrangement at the 2-position introduces multiple reactive handles. The nitrile and ester groups can be further elaborated, and the α-carbon serves as a key point for introducing additional molecular complexity.
This combination of features makes Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents.[4][5]
Physicochemical and Structural Properties
A summary of the key physicochemical properties of Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate is presented in the table below. These properties are critical for its handling, storage, and application in synthetic protocols.
| Property | Value | Source |
| CAS Number | 914223-27-1 | N/A |
| Molecular Formula | C₁₂H₁₃N₃O₄ | N/A |
| Molecular Weight | 263.25 g/mol | N/A |
| Boiling Point | 401.8±45.0 °C (Predicted) | N/A |
| Density | 1.268±0.06 g/cm³ (Predicted) | N/A |
| Storage Temperature | 2-8°C | N/A |
Synthesis and Mechanistic Considerations
While a specific, publicly available, step-by-step synthesis protocol for Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate is not readily found in peer-reviewed literature, a highly plausible synthetic route can be devised based on established principles of pyridine chemistry. The most probable approach involves a nucleophilic aromatic substitution (SNAr) reaction.
The core principle of this proposed synthesis is the high reactivity of 2-halo-5-nitropyridines towards nucleophiles. The electron-withdrawing nitro group at the 5-position, along with the electronegative ring nitrogen, strongly activates the 2-position for nucleophilic attack.
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate.
Detailed Experimental Protocol (Proposed)
Disclaimer: This is a proposed protocol based on established chemical principles. Researchers should conduct their own optimization and safety assessments.
Materials:
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2-Chloro-5-nitropyridine
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Tert-butyl cyanoacetate
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Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous Potassium Carbonate (K₂CO₃)
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Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
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Ethyl acetate
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Brine
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
Procedure:
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Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous DMF (or DMSO). Add Tert-butyl cyanoacetate (1.1 equivalents).
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Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise, ensuring the temperature does not exceed 5 °C. Stir the mixture at this temperature for 30 minutes, or until hydrogen gas evolution ceases. The formation of the sodium salt of tert-butyl cyanoacetate will be observed. If using a weaker base like K₂CO₃, the reaction may require heating.
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Nucleophilic Aromatic Substitution: Dissolve 2-Chloro-5-nitropyridine (1.0 equivalent) in a minimal amount of anhydrous DMF (or DMSO) and add it dropwise to the reaction mixture at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
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Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate.
Reactivity and Applications in Drug Discovery
The chemical reactivity of Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate is dictated by its key functional groups, making it a versatile intermediate for the synthesis of a diverse range of more complex molecules.
Key Reactive Sites and Potential Transformations
Caption: Key reactive sites and potential downstream transformations of the title compound.
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Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine using various standard conditions, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid combinations (e.g., Fe/HCl, SnCl₂/HCl).[4] This transformation is fundamental in medicinal chemistry as it introduces a key site for further functionalization, such as amide bond formation, sulfonamide synthesis, or participation in coupling reactions.
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Hydrolysis of the Tert-butyl Ester: The tert-butyl ester is a common protecting group for carboxylic acids and can be selectively cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane, or HCl in dioxane) to yield the corresponding carboxylic acid. This allows for subsequent amide coupling reactions or other transformations of the acid functionality.
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Transformations of the Nitrile Group: The nitrile group is a versatile functional group that can undergo hydrolysis to either a primary amide or a carboxylic acid, or be reduced to a primary amine. This opens up numerous avenues for further derivatization.
Potential Applications in Medicinal Chemistry
Given the prevalence of the substituted pyridine scaffold in pharmaceuticals, Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate is a promising starting material for the synthesis of a variety of biologically active molecules. The 5-amino-2-substituted pyridine core, accessible via nitro reduction, is a key pharmacophore in numerous kinase inhibitors and other targeted therapies.[2] The diverse functionalities of this molecule allow for the systematic exploration of chemical space around this privileged core, facilitating the development of structure-activity relationships (SAR) in drug discovery campaigns.
Analytical Characterization (Predicted)
Predicted ¹H NMR (in CDCl₃, 400 MHz):
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Aromatic Protons (Pyridine Ring): Three signals in the aromatic region (δ 7.5-9.5 ppm), exhibiting characteristic pyridine coupling patterns. The proton at the 6-position is expected to be the most downfield due to the anisotropic effect of the nitro group and the ring nitrogen.
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Methine Proton: A singlet for the proton at the α-position to the cyano and ester groups.
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Tert-butyl Protons: A singlet at approximately δ 1.5 ppm, integrating to 9 protons.
Predicted ¹³C NMR (in CDCl₃, 100 MHz):
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Aromatic Carbons: Signals for the five carbons of the pyridine ring.
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Ester Carbonyl: A signal around δ 165-170 ppm.
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Nitrile Carbon: A signal around δ 115-120 ppm.
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Tert-butyl Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group.
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α-Carbon: The carbon attached to the pyridine ring, cyano, and ester groups.
Infrared (IR) Spectroscopy:
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C≡N stretch: A sharp absorption band around 2240-2260 cm⁻¹.
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C=O stretch (ester): A strong absorption band around 1730-1750 cm⁻¹.
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NO₂ stretch: Strong asymmetric and symmetric stretching bands around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.
Mass Spectrometry (MS):
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The molecular ion peak (M⁺) would be expected in high-resolution mass spectrometry, confirming the molecular weight. Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments.
Conclusion
Tert-butyl 2-cyano-2-(5-nitropyridin-2-yl)acetate is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its highly functionalized structure provides multiple avenues for further chemical elaboration, making it an ideal starting material for the synthesis of complex nitrogen-containing heterocycles. While detailed experimental data for this specific compound is not widely published, its synthesis and reactivity can be confidently predicted based on well-established chemical principles governing nitropyridine chemistry. This guide provides a solid foundation for researchers and drug development professionals looking to incorporate this promising intermediate into their synthetic strategies.
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